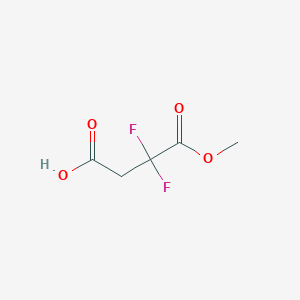![molecular formula C8H8BrN3 B6603341 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine CAS No. 2361645-52-3](/img/structure/B6603341.png)
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine, also known as 5-Bromo-PDMP, is a heterocyclic compound belonging to the pyrazolopyridine class. It is a relatively new compound that has been studied for its potential applications in the fields of medicine and biochemistry. 5-Bromo-PDMP is a derivative of pyridine, and it is structurally similar to other pyridine derivatives such as 2,7-dimethylpyrazolo[3,4-c]pyridine (DMPP). 5-Bromo-PDMP has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which has been linked to the development of Alzheimer's disease.
科学的研究の応用
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has been studied for its potential applications in the fields of medicine and biochemistry. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which has been linked to the development of Alzheimer's disease. In addition, 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has been shown to have anti-cancer properties, and it has been used to study the effects of oxidative stress on cells.
作用機序
The mechanism of action of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine is not yet fully understood. However, it is believed to act as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In addition, 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has been shown to have anti-cancer properties, and it has been hypothesized that this is due to its ability to interact with the DNA of cancer cells and inhibit their growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine are not yet fully understood. However, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which has been linked to the development of Alzheimer's disease. In addition, 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has been shown to have anti-cancer properties, and it has been hypothesized that this is due to its ability to interact with the DNA of cancer cells and inhibit their growth.
実験室実験の利点と制限
One of the major advantages of using 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine in laboratory experiments is its ease of synthesis. It can be synthesized using a variety of methods, including the Ullmann reaction, the Suzuki reaction, and the Buchwald-Hartwig reaction. In addition, 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which has been linked to the development of Alzheimer's disease.
However, there are some limitations to using 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine in laboratory experiments. For example, it is not yet fully understood how 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine exerts its biochemical and physiological effects. In addition, the compound is not yet commercially available, making it difficult to obtain for laboratory use.
将来の方向性
There are a number of potential future directions for the use of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. In addition, the compound could be used in the development of new drugs for the treatment of Alzheimer’s disease and other neurological disorders. Further research could also be conducted to explore the potential anti-cancer properties of 5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine, as well as its potential applications in other areas of medicine. Finally, the compound could be used to develop new methods of synthesizing pyridine derivatives.
合成法
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine can be synthesized using a variety of methods, including the Ullmann reaction, the Suzuki reaction, and the Buchwald-Hartwig reaction. In the Ullmann reaction, a bromoalkyl group is reacted with a pyridine derivative to form the desired product. The Suzuki reaction involves the coupling of a bromoalkyl group with a pyridine derivative in the presence of a palladium catalyst. The Buchwald-Hartwig reaction involves the coupling of a bromoalkyl group with a pyridine derivative in the presence of a nickel catalyst.
特性
IUPAC Name |
5-bromo-2,7-dimethylpyrazolo[3,4-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-8-6(3-7(9)10-5)4-12(2)11-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUSHPWBPHRRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CN(N=C12)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,7-dimethyl-2H-pyrazolo[3,4-c]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B6603259.png)
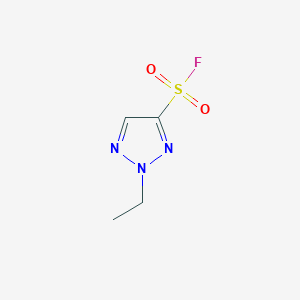


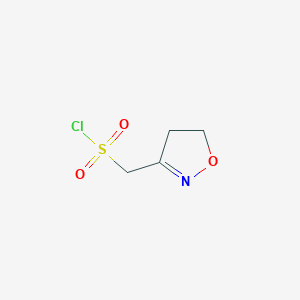
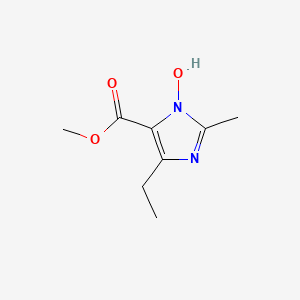
![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)
![5-benzyl 1-ethyl spiro[2.3]hexane-1,5-dicarboxylate](/img/structure/B6603313.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)
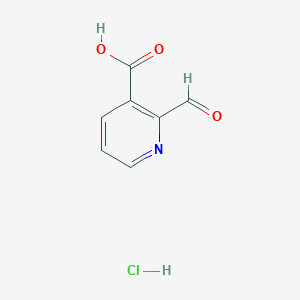
![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)
